molecular formula C22H21NO5S B11502029 N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide

Cat. No.: B11502029
M. Wt: 411.5 g/mol
InChI Key: FOFAVRMLUJXBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide is a complex organic compound with a unique structure that includes both hydroxyl and methoxy functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide typically involves multiple steps. One common method includes the reaction of 4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenylamine with 4-methoxybenzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide involves its interaction with specific molecular targets. The hydroxyl and methoxy groups can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The phenylsulfonyl group may also interact with hydrophobic pockets in proteins, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenylamine
  • 4-methoxybenzamide
  • N-(4-hydroxyphenyl)-4-methoxybenzamide

Uniqueness

N-[4-hydroxy-2,5-dimethyl-3-(phenylsulfonyl)phenyl]-4-methoxybenzamide is unique due to the presence of both hydroxyl and methoxy groups, which can participate in various chemical reactions and interactions. This dual functionality makes it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C22H21NO5S

Molecular Weight

411.5 g/mol

IUPAC Name

N-[3-(benzenesulfonyl)-4-hydroxy-2,5-dimethylphenyl]-4-methoxybenzamide

InChI

InChI=1S/C22H21NO5S/c1-14-13-19(23-22(25)16-9-11-17(28-3)12-10-16)15(2)21(20(14)24)29(26,27)18-7-5-4-6-8-18/h4-13,24H,1-3H3,(H,23,25)

InChI Key

FOFAVRMLUJXBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1O)S(=O)(=O)C2=CC=CC=C2)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.